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Compound of Interest

Compound Name: Morpholine-2-carboxamide

CAS No.: 135072-13-8

Cat. No.: B182236

Get Quote

Executive Summary & Scientific Rationale
The development of novel antimalarials is driven by the urgent need to overcome resistance to

Artemisinin-based Combination Therapies (ACTs). In this context, Morpholine-2-carboxamide
has emerged as a "privileged scaffold" in medicinal chemistry. Unlike simple morpholine rings

used merely for solubility solubilization, the 2-carboxamide derivative introduces a critical chiral

center and a vector for hydrogen bonding that is essential for targeting complex enzymatic

pockets in Plasmodium falciparum.

This guide details the application of Morpholine-2-carboxamide as a chiral building block for

synthesizing high-potency peptidomimetics targeting the P. falciparum 20S proteasome (Pf20S)

and Plasmepsins.

Key Physicochemical Advantages
Chirality-Driven Selectivity: The C2 position of the morpholine ring allows for stereoselective

synthesis (
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vs.

enantiomers), enabling precise fitting into the S2/S3 pockets of the Pf20S

5 subunit, reducing off-target toxicity against human proteasomes.

Metabolic Stability: The morpholine ether oxygen reduces lipophilicity (lowering LogP)

compared to carbocyclic analogs, improving oral bioavailability and reducing metabolic

clearance by cytochrome P450s.

Hydrogen Bond Networking: The carboxamide moiety acts as a dual H-bond donor/acceptor,

critical for stabilizing the inhibitor-enzyme complex.

Chemical Synthesis Protocol: Incorporation of the
Scaffold
Objective: To couple (2S)-N-Boc-morpholine-2-carboxylic acid to a peptide or heterocyclic

amine pharmacophore. This protocol assumes the synthesis of a proteasome inhibitor

precursor.

Materials
Scaffold: (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 893332-49-9).

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

Solvent: Anhydrous DMF (Dimethylformamide).

Amine Partner: Variable (e.g., Leucine-derivative or Quinoline amine).

Step-by-Step Methodology
Activation:

Dissolve (2S)-N-Boc-morpholine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M

concentration) under an inert argon atmosphere.

Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
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Critical Step: Stir at 0°C for 15 minutes. The color shift to yellow indicates the formation of

the active ester.

Coupling:

Add the Amine Partner (1.0 equiv) dropwise to the activated mixture.

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

Validation: Monitor reaction progress via LC-MS. Look for the disappearance of the

carboxylic acid mass [M-H]- and appearance of the product mass [M+H]+.

Work-up & Purification:

Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

Dry over Na₂SO₄ and concentrate.

Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Deprotection (Post-Coupling):

Treat the intermediate with 20% TFA in DCM (30 min, RT) to remove the N-Boc group,

exposing the morpholine nitrogen for further functionalization (e.g., capping with capping

groups to tune solubility).

Visualization: Synthetic Workflow
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Figure 1: Synthetic pathway for incorporating Morpholine-2-carboxamide into antimalarial

leads.
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Biological Evaluation: SYBR Green I Fluorescence
Assay
Objective: To determine the half-maximal inhibitory concentration (

) of the synthesized Morpholine-2-carboxamide derivatives against P. falciparum (Strain 3D7
or Dd2).

Principle: SYBR Green I intercalates into double-stranded DNA.[1] Since human erythrocytes

lack DNA, fluorescence signal is directly proportional to parasite proliferation.

Reagents & Equipment[2][3]
Parasite Culture:P. falciparum maintained in RPMI 1640 (5% Hematocrit, 2% Parasitemia).

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Dye: SYBR Green I (10,000x stock).[1]

Controls: Chloroquine (Positive Control), DMSO (Negative Control, <0.5% final conc).

Protocol
Compound Preparation:

Prepare 10 mM stock solutions of morpholine derivatives in 100% DMSO.

Perform serial 2-fold dilutions in culture medium (RPMI 1640) across a 96-well plate.

Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

Seeding:

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)

to each well containing drugs.

Include "No Drug" wells (100% growth) and "Uninfected RBC" wells (Background).

Incubation:
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Incubate plates at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂) for 72 hours (one

complete replication cycle).

Development:

Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) into Lysis Buffer.

Add 100 µL of Lysis/Dye solution to each well.

Incubate in the dark at RT for 1 hour.

Data Acquisition:

Read fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a microplate

reader.

Analysis:

Subtract background (uninfected RBCs) from all values.

Plot Fluorescence vs. Log[Concentration].

Calculate

using non-linear regression (Sigmoidal dose-response).

Visualization: Assay Logic
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Figure 2: High-Throughput Screening workflow for phenotypic validation.

Mechanism of Action: Proteasome Targeting
Recent structural biology studies indicate that morpholine-containing peptidomimetics function

as potent inhibitors of the Pf20S proteasome

5 subunit.

Binding Mode: The morpholine ring (P2 position) occupies the S2 pocket of the enzyme.
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Selectivity: The specific chirality of the Morpholine-2-carboxamide allows the inhibitor to

exploit structural differences between the human constitutive proteasome and the plasmodial

proteasome, reducing host toxicity.

Resistance: Proteasome inhibitors are active against artemisinin-resistant strains (Kelch13

mutants) and act on multiple life stages (blood, liver, and gametocyte), making them ideal

candidates for transmission-blocking activity.

Comparative Data: Morpholine Scaffold Efficacy
Compound
Class

Target Scaffold Role Potency (IC50)
Selectivity
Index (SI)

Peptide Boronate
Pf20S (

5)

P2-Site

Occupancy
< 50 nM

> 100x (vs

Human)

Quinoline-

Carboxamide
PfEF2 / Kinase

Solubility/Perme

ability
~ 1 nM High

HEA-Morpholine Plasmepsin X
Transition State

Mimic
~ 5 µM Moderate

Table 1: Representative efficacy data for morpholine-containing antimalarials derived from

recent literature.

Visualization: Proteasome Inhibition Pathway
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Figure 3: Mechanism of Action for Morpholine-based Proteasome Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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